molecular formula C13H8N4O2S B2604978 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide CAS No. 1607303-73-0

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

Cat. No. B2604978
CAS RN: 1607303-73-0
M. Wt: 284.29
InChI Key: PDLLUIVVNFJCPG-UHFFFAOYSA-N
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Description

“6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C13H8N4O2S . It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes like protodeboronation of pinacol boronic esters or using cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds containing sulfonamido moiety, similar to 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide, are synthesized for their potential use as antibacterial agents. These compounds have been tested and found to possess high antibacterial activities, indicating their significance in the development of new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity

Further extending its biomedical applications, novel synthesis methods have led to the creation of sulfonamide derivatives showcasing antimicrobial activity. These derivatives, including pyrrolidin-2-ones and other heterocyclic compounds containing a sulfonamido group, have been successfully synthesized and screened, revealing considerable antimicrobial properties. This makes them potential candidates for addressing various microbial infections (Zareef, Iqbal, & Arfan, 2008).

Metal Complexes Formation

In the realm of chemistry, 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide plays a crucial role in the formation of metal complexes. These complexes have been characterized through various techniques, highlighting their potential in catalysis, material science, and as models for studying metal-ligand interactions (Sousa et al., 2001).

Anticancer and Radiosensitizing Properties

In oncology research, novel sulfonamide derivatives, synthesized from similar compounds, have been evaluated for their anticancer activity and potential as radiosensitizing agents. These studies have identified compounds that exhibit higher activity against cancer cell lines, such as the human tumor liver cell line HEPG-2, compared to conventional drugs like doxorubicin, showcasing the potential of sulfonamide derivatives in cancer treatment and therapy enhancement (Ghorab et al., 2015).

properties

IUPAC Name

6-cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O2S/c14-7-10-3-1-2-4-13(10)17-20(18,19)12-6-5-11(8-15)16-9-12/h1-6,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLLUIVVNFJCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

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